molecular formula C20H20BrNO2 B5253101 8-[3-(4-bromo-2,6-dimethylphenoxy)propoxy]quinoline

8-[3-(4-bromo-2,6-dimethylphenoxy)propoxy]quinoline

Cat. No.: B5253101
M. Wt: 386.3 g/mol
InChI Key: YMEWKKNWIJFRBW-UHFFFAOYSA-N
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Description

8-[3-(4-bromo-2,6-dimethylphenoxy)propoxy]quinoline is a chemical compound with the molecular formula C20H20BrNO2 It is known for its unique structure, which combines a quinoline core with a bromo-dimethylphenoxy group

Properties

IUPAC Name

8-[3-(4-bromo-2,6-dimethylphenoxy)propoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO2/c1-14-12-17(21)13-15(2)20(14)24-11-5-10-23-18-8-3-6-16-7-4-9-22-19(16)18/h3-4,6-9,12-13H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEWKKNWIJFRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCOC2=CC=CC3=C2N=CC=C3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-bromo-2,6-dimethylphenoxy)propoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 8-hydroxyquinoline with 3-(4-bromo-2,6-dimethylphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-[3-(4-bromo-2,6-dimethylphenoxy)propoxy]quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

8-[3-(4-bromo-2,6-dimethylphenoxy)propoxy]quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[3-(4-bromo-2,6-dimethylphenoxy)propoxy]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 8-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]quinoline
  • 8-[3-(4-fluoro-2,6-dimethylphenoxy)propoxy]quinoline
  • 8-[3-(4-iodo-2,6-dimethylphenoxy)propoxy]quinoline

Uniqueness

8-[3-(4-bromo-2,6-dimethylphenoxy)propoxy]quinoline is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

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